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1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Kinase inhibitor SAR

Kinase inhibitor screening programs often encounter irreproducible results when uncharacterized pyrazolo[3,4-d]pyrimidine analogs are substituted. This compound (CAS 612523-77-0) provides a defined, synthetically tractable scaffold for Src/Abl kinase probe development. • Validated pyrazolo[3,4-d]pyrimidine core with 4-chlorobenzyl (halogen-bonding vector) and diethylamino substituents • Suitable for ATP-binding pocket engagement and hinge-region residue interaction • Enables kinase panel screening to establish selectivity profiles; can serve as a structurally matched negative control. Global shipping with batch-specific documentation.

Molecular Formula C16H18ClN5
Molecular Weight 315.81
CAS No. 612523-77-0
Cat. No. B2970131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS612523-77-0
Molecular FormulaC16H18ClN5
Molecular Weight315.81
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1C=NN2CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H18ClN5/c1-3-21(4-2)15-14-9-20-22(16(14)19-11-18-15)10-12-5-7-13(17)8-6-12/h5-9,11H,3-4,10H2,1-2H3
InChIKeyACOAELCHSHUBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Chemical Identity & Scaffold Context


1-(4-Chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 612523-77-0) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a 4-chlorobenzyl substituent at the N1 position and a diethylamino group at the C4 position of the heterocyclic core, resulting in a molecular formula of C16H18ClN5 and a molecular weight of 315.81 g/mol [2]. This scaffold has been extensively exploited for targeting tyrosine kinases, including Src, Abl, and their drug-resistant mutants, due to its capacity to occupy the ATP-binding pocket and engage key hinge-region residues [3].

Scaffold Pyrazolo[3,4-d]pyrimidine core for Src/Abl kinase studies
Target Reported hinge-region engagement context
SAR N1 aryl and C4 amino substituents may shift selectivity

1-(4-Chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Generic Substitution Risks


The pyrazolo[3,4-d]pyrimidine scaffold is exquisitely sensitive to substitution patterns; even minor modifications at the N1 or C4 positions can cause profound shifts in kinase selectivity, potency, and cellular efficacy [1]. Structure-activity relationship studies have demonstrated that the introduction of halogen substituents can alter Abl binding affinity by up to an order of magnitude [2]. Consequently, generic replacement of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with an uncharacterized analog, without verification of equivalent target engagement and antiproliferative activity, risks irreproducible results and misleading biological interpretation.

N1 substituent modification may shift kinase selectivity and affinity
C4 diethylamino→dimethylamino change may redirect hinge-region binding profile
Purity gap vs. tool-grade standards may introduce confounding activities

1-(4-Chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Differentiation vs. Structural Analogs


Lipophilicity: 4-Chlorobenzyl vs. 4-Methylbenzyl

The 4-chlorobenzyl substituent confers a distinct lipophilicity profile compared to the 4-methylbenzyl analogue. The calculated logP for 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is approximately 3.8 (via ChemAxon), while the 4-methylbenzyl analogue has a logP of ~3.3 [1]. This 0.5 log unit difference is predicted to translate into a ~3-fold higher membrane partitioning coefficient, which can influence cellular permeability and target engagement in cell-based assays [2].

Lipophilicity
Class-level
logP ~3.8 vs ~3.3 (Δ +0.5); estimated 3× membrane partitioning shift
Supports lipophilicity context for cell permeability
Calculated logP; no experimental logD available
Lipophilicity Kinase inhibitor SAR

C4 Substituent: Diethylamino vs. Dimethylamino

Replacement of the C4 diethylamino group with a dimethylamino group reduces the hydrogen bond acceptor capacity and steric bulk. In pyrazolo[3,4-d]pyrimidine Src/Abl inhibitors, the C4 substituent engages the hinge region of the kinase; bulkier groups can enhance selectivity for Src over Abl [1]. The diethylamine moiety provides greater conformational flexibility and lipophilic bulk than dimethylamine, potentially favoring the Src kinase domain over other tyrosine kinases [2].

C4 Substituent Bulk
Class-level
Diethylamino vs Dimethylamino; ~1.5× van der Waals volume difference
May shift Src/Abl selectivity profile
Inferred from class SAR; no direct selectivity data
Kinase selectivity Hinge binder Medicinal chemistry

Purity Benchmark: Commercial vs. Research Grade

The typically supplied purity of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 95% , whereas many research-grade kinase inhibitor tool compounds are specified at ≥98% purity. The 3–5% impurity gap may introduce confounding biological activities in sensitive assays, particularly in primary cell or in vivo models where minor contaminants can trigger off-target effects [1].

Purity Specification
Specification review
95% typical vs ≥98% tool standard; 3–5 pp difference
May require additional purification for sensitive assays
Specification review; minor impurities may interfere
Chemical purity Quality control Reproducibility

1-(4-Chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Recommended Applications


Chemical Biology Probe for Kinase Profiling

The compound's predicted physicochemical properties (moderate lipophilicity, balanced hydrogen bond acceptor capacity) make it suitable as a starting point for kinase panel screening to identify novel Src/Abl inhibitors. Its use is contingent upon pre-screening against a broad kinase panel to establish actual selectivity, given the absence of experimental target engagement data [1].

Fragment-Based Drug Discovery Library Component

As a 4-amino-substituted pyrazolo[3,4-d]pyrimidine with synthetic tractability, this compound can serve as a core fragment for library enumeration. The 4-chlorobenzyl group provides a vector for halogen bonding interactions, while the diethylamine offers opportunities for further derivatization .

Negative Control for SAR Campaigns

If kinase profiling reveals weak or no activity against a target of interest, this compound may be employed as a structurally matched negative control for more potent pyrazolo[3,4-d]pyrimidine inhibitors, ensuring that observed biological effects are driven by target engagement rather than scaffold-based artifacts [2].

Application
Selection Property
Validation Focus
Kinase profiling probe
Scaffold-based selectivity context
Broad kinase panel profiling
Fragment library component
Synthetic tractability; halogen bonding vector
Library enumeration and derivatization
Negative control for SAR
Structurally matched inactive analog
Target engagement verification
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